molecular formula C9H12N4S B1235408 1-methyl-3-(1-pyridin-2-ylethylideneamino)thiourea CAS No. 75013-64-8

1-methyl-3-(1-pyridin-2-ylethylideneamino)thiourea

Katalognummer: B1235408
CAS-Nummer: 75013-64-8
Molekulargewicht: 208.29 g/mol
InChI-Schlüssel: KDNWDIABXHFHBK-KPKJPENVSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-methyl-3-(1-pyridin-2-ylethylideneamino)thiourea is an organic compound with the molecular formula C10H14N4S It is a derivative of thiourea, characterized by the presence of a pyridine ring and a methyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-3-(1-pyridin-2-ylethylideneamino)thiourea typically involves the reaction of 2-acetylpyridine with N,N-dimethylthiosemicarbazide. The reaction is carried out under reflux conditions in ethanol, leading to the formation of the desired product . The reaction can be represented as follows:

2-Acetylpyridine+N,N-Dimethylthiosemicarbazide3-Methyl-1-[1-(pyridin-2-yl)ethylidene]aminothiourea\text{2-Acetylpyridine} + \text{N,N-Dimethylthiosemicarbazide} \rightarrow \text{this compound} 2-Acetylpyridine+N,N-Dimethylthiosemicarbazide→3-Methyl-1-[1-(pyridin-2-yl)ethylidene]aminothiourea

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis route mentioned above can be scaled up for industrial applications, provided that the reaction conditions are optimized for larger-scale production.

Analyse Chemischer Reaktionen

Types of Reactions

1-methyl-3-(1-pyridin-2-ylethylideneamino)thiourea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines and other reduced derivatives.

    Substitution: Various substituted pyridine derivatives.

Wissenschaftliche Forschungsanwendungen

1-methyl-3-(1-pyridin-2-ylethylideneamino)thiourea has several scientific research applications:

Wirkmechanismus

The mechanism of action of 1-methyl-3-(1-pyridin-2-ylethylideneamino)thiourea involves its interaction with various molecular targets. The compound can bind to metal ions, forming stable complexes that can inhibit or activate specific enzymes and biochemical pathways . The pyridine ring and thiourea moiety play crucial roles in its binding affinity and specificity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-Acetylpyridine N,N-dimethylthiosemicarbazone
  • 1,1-Dimethyl-3-[(E)-1-pyridin-2-ylethylideneamino]thiourea
  • N,N-Dimethyl-2-[1-(2-pyridinyl)ethylidene]hydrazinecarbothioamide

Uniqueness

1-methyl-3-(1-pyridin-2-ylethylideneamino)thiourea is unique due to its specific structural features, such as the presence of a methyl group and the pyridine ring, which contribute to its distinct chemical and biological properties. Its ability to form stable complexes with metal ions and its potential therapeutic applications set it apart from other similar compounds .

Eigenschaften

CAS-Nummer

75013-64-8

Molekularformel

C9H12N4S

Molekulargewicht

208.29 g/mol

IUPAC-Name

1-methyl-3-(1-pyridin-2-ylethylideneamino)thiourea

InChI

InChI=1S/C9H12N4S/c1-7(12-13-9(14)10-2)8-5-3-4-6-11-8/h3-6H,1-2H3,(H2,10,13,14)

InChI-Schlüssel

KDNWDIABXHFHBK-KPKJPENVSA-N

Isomerische SMILES

C/C(=N\NC(=S)NC)/C1=CC=CC=N1

SMILES

CC(=NNC(=S)NC)C1=CC=CC=N1

Kanonische SMILES

CC(=NNC(=S)NC)C1=CC=CC=N1

75013-64-8

Synonyme

2-acetylpyridine-4-methyl-3-thiosemicarbazone
APMTSC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.